methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
Description
Methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a synthetic purine-2,6-dione derivative characterized by a 1,3-dimethylxanthine core modified with a methyl acetate group at position 7 and a piperazine-linked furan-2-carbonyl substituent at position 6. The compound integrates structural motifs associated with phosphodiesterase (PDE) inhibition and adenosine receptor modulation, making it a candidate for therapeutic applications in inflammatory or respiratory disorders . Its piperazine-furanoyl moiety is reminiscent of clinically used drugs like Prazosin, which employs a 4-(2-furoyl)piperazine group for α-adrenergic receptor antagonism .
Properties
IUPAC Name |
methyl 2-[8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O6/c1-22-17-16(19(29)23(2)20(22)30)26(12-15(27)31-3)14(21-17)11-24-6-8-25(9-7-24)18(28)13-5-4-10-32-13/h4-5,10H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJWIFDURLVSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Attachment of the Furan Group: The furan group is attached through acylation reactions, using furan-2-carbonyl chloride and a base such as triethylamine.
Final Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alkoxides are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, alcohols, and diketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. Its structure allows it to interact with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : The furan-2-carbonyl group enhances the compound's ability to inhibit specific enzymes involved in tumor growth.
- Case Study : In vitro tests demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated a promising therapeutic index compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-...) | MCF-7 | 15.3 | |
| Methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-...) | PC3 | 12.7 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens:
- Activity Profile : It demonstrated moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli in vitro.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 |
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders:
- Mechanism : The piperazine moiety is known for its neuroactive properties, which may contribute to anxiolytic or antidepressant effects.
- Case Study : Animal models treated with this compound showed reduced anxiety-like behaviors in behavioral assays.
Anticonvulsant Activity
Research indicates that derivatives of this compound may possess anticonvulsant properties:
- Research Findings : In a series of tests using electroshock models, some derivatives exhibited significant protection against seizures.
Mechanism of Action
The mechanism of action of methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Substituent Variations at Position 7
- 8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione () : The 7-(3-methylbutyl) group introduces lipophilicity, likely favoring membrane permeability but reducing aqueous solubility. This structural difference may alter pharmacokinetic profiles and target engagement .
- 1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-purine-2,6-dione derivatives () : The piperazinyl-acetyl group at position 7 confers vasodilatory activity via PDE3 inhibition. Replacement with methyl acetate may shift selectivity toward other PDE isoforms (e.g., PDE4/7) .
Modifications at Position 8
- Methyl {8-[(Dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-purin-7-yl}acetate (): Replacing the furanoyl-piperazine with a dibenzylamino group eliminates the carbonyl interaction, likely reducing affinity for enzymes requiring hydrogen-bonding motifs (e.g., PDEs or kinases) .
Pharmacological Activity
PDE Inhibition
- Target Compound: While direct PDE inhibition data are unavailable, structurally related purine-2,6-diones (e.g., compounds 1 and 2 in ) exhibit nanomolar IC₅₀ values against PDE4B and PDE7A. The furanoyl-piperazine group may enhance binding to PDE active sites via π-π stacking or hydrogen bonding .
- Piperazinyl-acetyl Derivatives () : Demonstrated potent PDE3 inhibition (IC₅₀ < 1 μM) and significant vasodilation in pulmonary assays. The methyl acetate group in the target compound may reduce PDE3 affinity but improve selectivity for other isoforms .
Antiasthmatic Potential
- 7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-purine-2,6-dione (Compound 8, ): Achieved 80% vasodilation at 10 μM, outperforming the standard Cilostazol. Electron-withdrawing groups (e.g., dichloro) enhance activity, suggesting the target compound’s furanoyl group (moderately electron-withdrawing) may confer intermediate efficacy .
Data Tables
Table 1. Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives
Detailed Research Findings
- Synthetic Routes : The target compound’s synthesis likely follows a pathway similar to , where chloroacetylation of theophylline precedes piperazine coupling. However, the furan-2-carbonyl group may require additional steps, such as amide bond formation with piperazine .
- Spectroscopic Characterization : Analogues in and were validated via ¹H/¹³C NMR, IR, and HRMS, suggesting comparable methods for confirming the target compound’s structure .
Biological Activity
Methyl 2-(8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C28H28N6O4 and a molecular weight of 512.57 g/mol. Its structure includes a purine core modified with piperazine and furan moieties, which are known to influence biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds often possess significant antimicrobial properties. The presence of the furan ring may enhance this activity through mechanisms such as interference with bacterial cell wall synthesis or inhibition of metabolic pathways.
- Cytotoxicity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The purine derivative may act on nucleic acid synthesis or induce apoptosis in malignant cells.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors of enzymes involved in DNA replication and repair.
- Interaction with Receptors : The compound may interact with specific receptors in the body, modulating signaling pathways that influence cell growth and apoptosis.
- Oxidative Stress Induction : Some studies indicate that similar compounds can induce oxidative stress in target cells, leading to cell death.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study involving the synthesis of related piperazine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.
Case Study: Cytotoxic Potential
In vitro assays conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. The IC50 values indicated significant potency in inhibiting cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
